N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H26ClNO5 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(2-allyl-4-chlorophenoxy)propyl]-1-butanamine oxalate is 371.1499506 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Applications
The electrochemical properties of N-alkoxyarylaminyl radicals, which are structurally related to N-[3-(2-allyl-4-chlorophenoxy)propyl]-1-butanamine oxalate, have been explored through studies like those conducted by Miura and Muranaka (2006). These studies focus on the reversible electrochemical behavior of similar compounds, which could be relevant in developing new electrochemical sensors or catalysts. The electrochemical stability and redox potentials of these compounds suggest potential applications in materials science, particularly in the design of organic electronic devices or as part of redox-active components in energy storage systems (Miura & Muranaka, 2006).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, compounds like N-[3-(2-allyl-4-chlorophenoxy)propyl]-1-butanamine oxalate may serve as intermediates or reagents. For instance, the work of Wipf, Kendall, and Stephenson (2003) illustrates the utility of related organometallic reagents in constructing allylic amine structures, which are valuable in synthesizing complex organic molecules. Such methodologies can be applied to produce pharmaceuticals, agrochemicals, and various organic materials, highlighting the compound's relevance in synthetic organic chemistry and medicinal chemistry (Wipf, Kendall, & Stephenson, 2003).
Properties
IUPAC Name |
N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-3-5-10-18-11-6-12-19-16-9-8-15(17)13-14(16)7-4-2;3-1(4)2(5)6/h4,8-9,13,18H,2-3,5-7,10-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELSOQQXZCXWDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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